molecular formula C9H6BrF3O3 B1352659 Methyl 5-bromo-2-(trifluoromethoxy)benzoate CAS No. 773874-13-8

Methyl 5-bromo-2-(trifluoromethoxy)benzoate

Cat. No.: B1352659
CAS No.: 773874-13-8
M. Wt: 299.04 g/mol
InChI Key: RLAXIDPRPKZATK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester featuring a bromo substituent at the 5-position and a trifluoromethoxy group at the 2-position of the benzoate ring. It is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and reactivity . The compound is commercially available in varying quantities (e.g., 1g: €196.00; 5g: €279.00) from suppliers like CymitQuimica and Biopharmacule Speciality Chemicals . Its CAS number, 229980-47-6, distinguishes it from structurally related analogs .

Properties

IUPAC Name

methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAXIDPRPKZATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455953
Record name Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773874-13-8
Record name Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773874-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethoxy)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethoxy)benzoate is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-bromo-2-(trifluoromethoxy)benzoate 5-Br, 2-OCF₃ 325.08 Pharmaceutical intermediate; high metabolic stability
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate 5-Br, 2-OCF₃, ethyl ester 339.11 Enhanced lipophilicity; API synthesis
Methyl 5-bromo-2-(difluoromethoxy)benzoate 5-Br, 2-OCF₂H 311.06 Lower electron withdrawal; niche applications
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 3-Br, 2-Cl, 5-OCF₃ 359.48 Electrophilic reactivity; agrochemicals
Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate 5-Br, 2-OH, 4-CF₃ 313.09 Acidic; metal chelation

Biological Activity

Methyl 5-bromo-2-(trifluoromethoxy)benzoate is a compound of interest in medicinal chemistry and agrochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of bromine and trifluoromethoxy groups, which may influence its reactivity and biological interactions. The molecular formula is C₉H₈BrF₃O₂, with a molecular weight of approximately 281.05 g/mol. The trifluoromethoxy group is particularly notable for enhancing lipophilicity, which can affect the compound's pharmacokinetics and interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Its structural analogs have shown effectiveness against various microbial strains, indicating a potential for further exploration in this area. For instance, compounds with similar halogenated substituents have been documented to possess significant antibacterial properties, suggesting that this compound may also share these characteristics.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties . Research into related benzoate derivatives indicates that such compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production or the inhibition of specific enzymes involved in inflammatory processes. Further studies are required to elucidate the precise mechanisms by which this compound exerts these effects.

While specific mechanisms of action for this compound are not yet fully understood, it is hypothesized that its interaction with biological targets may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways or inflammatory responses.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation or microbial resistance .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
Methyl 3-bromo-4-(difluoromethoxy)benzoate200956-56-50.90Different position of bromine
Methyl 4-bromo-2-(trifluoromethoxy)benzoate933785-18-30.87Contains trifluoromethoxy instead
Methyl 5-bromo-2-methoxybenzoate132971880.84Lacks fluorine substituents

This table highlights how structural variations can influence biological activity and reactivity, emphasizing the uniqueness of this compound due to its specific combination of halogenated substituents.

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